Methyl trityl ether
Overview
Description
Methyl trityl ether, also known as methyl triphenylmethyl ether, is an organic compound with the molecular formula C20H18O. It is a derivative of trityl alcohol, where the hydroxyl group is replaced by a methoxy group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions and its ease of removal.
Mechanism of Action
Target of Action
Methyl trityl ether primarily targets functional groups in organic compounds . It is often used as a protecting group in organic synthesis . The compound’s primary role is to decrease the reactivity of these functional groups, thereby preventing unwanted side reactions during synthesis .
Mode of Action
This compound acts by attaching itself to the functional group in the molecule, thereby protecting it from reacting under synthetic conditions . This protection is particularly important when the molecule is subjected to one or more subsequent steps in the synthesis process .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in organic synthesis. By acting as a protecting group, it alters the course of the reaction, enabling the successful synthesis of the desired compound . The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .
Result of Action
The primary result of this compound’s action is the successful synthesis of the desired compound with minimal side reactions . By protecting reactive functional groups, it allows for more precise control over the reaction, leading to higher yields and fewer byproducts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid catalyst can facilitate the addition of an alcohol to the double bond of such an ether . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trityl ether can be synthesized through the reaction of trityl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds via the formation of a trityl cation intermediate, which then reacts with methanol to form the ether.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl trityl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trityl alcohol and formaldehyde.
Reduction: It can be reduced to trityl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.
Major Products:
Oxidation: Trityl alcohol and formaldehyde.
Reduction: Trityl alcohol.
Substitution: Various substituted trityl ethers depending on the nucleophile used.
Scientific Research Applications
Methyl trityl ether has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis. It is stable under a wide range of conditions and can be easily removed by acidic hydrolysis.
Biology: Employed in the synthesis of nucleosides and nucleotides, where it protects the hydroxyl groups during the synthesis process.
Medicine: Utilized in the synthesis of pharmaceuticals, where it protects sensitive functional groups during multi-step synthesis.
Industry: Used in the production of polymers and resins, where it acts as a stabilizer and protecting group for reactive intermediates.
Comparison with Similar Compounds
Methyl trityl ether is compared with other similar compounds such as:
Benzyl ether: Used as a protecting group for alcohols but is less stable under acidic conditions compared to this compound.
Tetrahydropyranyl ether: Another protecting group for alcohols, but it requires more stringent conditions for removal.
Methoxymethyl ether: Used for protecting alcohols but is less stable under basic conditions compared to this compound.
Uniqueness: this compound is unique due to its high stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis. Its ease of removal under mild acidic conditions also adds to its utility in multi-step synthesis processes.
Properties
IUPAC Name |
[methoxy(diphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMNIXXVOOMKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208278 | |
Record name | Methyl trityl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596-31-6 | |
Record name | Methyl trityl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl trityl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl trityl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyltriphenylmethylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL TRITYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUO13CXB2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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